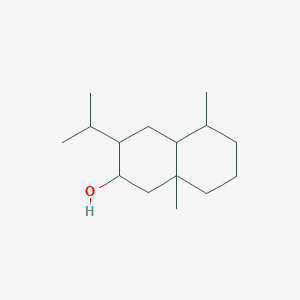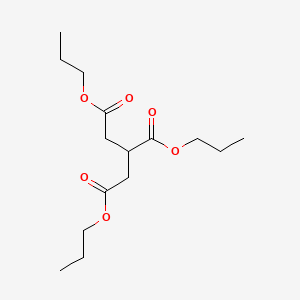
Tripropyl propane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropyl propane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylates. It is a derivative of propane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with propyl groups. This compound is known for its applications in various fields, including as a plasticizer in polymer industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tripropyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of a suitable catalyst and maintaining the reaction temperature and pressure are crucial for achieving high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tripropyl propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the propyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and propanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Oxidized derivatives of the ester.
Aplicaciones Científicas De Investigación
Tripropyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers, enhancing their flexibility and durability.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the manufacturing of biodegradable plastics and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of tripropyl propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to isocitric acid.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: A tricarboxylic acid with similar esterification properties.
Tricarballylic Acid: Another tricarboxylic acid with similar chemical behavior.
Propane-1,2,3-tricarboxylic Acid: The parent compound of tripropyl propane-1,2,3-tricarboxylate.
Uniqueness
This compound is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it particularly suitable as a plasticizer in polymer industries, offering advantages such as improved flexibility and reduced migration compared to other plasticizers.
Propiedades
Número CAS |
5333-54-0 |
|---|---|
Fórmula molecular |
C15H26O6 |
Peso molecular |
302.36 g/mol |
Nombre IUPAC |
tripropyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H26O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h12H,4-11H2,1-3H3 |
Clave InChI |
WHOYOHVCRFPPSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CC(CC(=O)OCCC)C(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


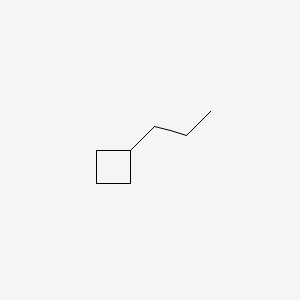
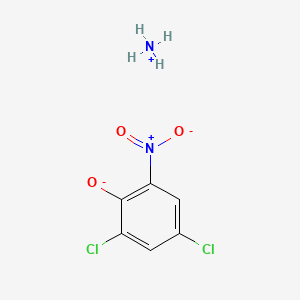
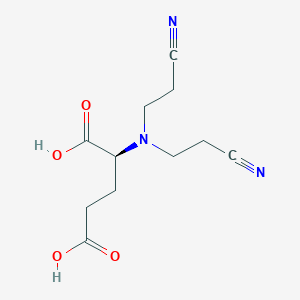

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
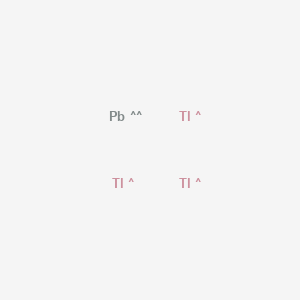
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
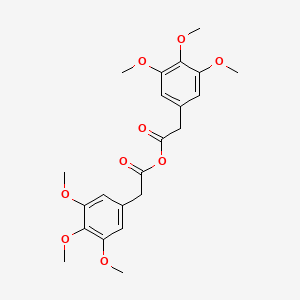
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
